Tasipimidine can be synthesized using methods outlined in various patents, including WO 2019/106238. The synthesis typically involves the following steps:
The manufacturing process includes standard procedures like dissolution of excipients and active substances in purified water, followed by filtration and packaging. The process has been validated through batch analysis, confirming consistency and adherence to specifications .
Tasipimidine has a molecular formula of with a molecular weight of 232.28 g/mol. Its structural details are as follows:
COC1=CC=CC2=C1CCOC2C3=NCCN3
The structure features a methoxy group attached to an isochroman moiety, contributing to its biological activity as an alpha-2A-adrenoceptor agonist .
The compound's pharmacological profile indicates that it can modulate neurotransmitter release by binding to these receptors, which is essential for its anxiolytic effects.
Tasipimidine functions primarily as a selective agonist for the alpha-2A-adrenoceptor. Upon binding to this receptor subtype, it activates downstream signaling pathways that lead to decreased sympathetic outflow and enhanced inhibitory neurotransmission. This mechanism results in reduced anxiety levels and sedation without significant cardiovascular side effects when used appropriately in veterinary settings .
Tasipimidine's primary application lies within veterinary medicine, particularly for managing anxiety and fear-related disorders in dogs. It has been shown to reduce the required doses of anesthetics during surgical procedures while maintaining adequate sedation levels . Additionally, ongoing research explores its potential uses in other animal species and possibly in human medicine for similar indications.
Tasipimidine (development code ODM-105) is a selective α2A-adrenoceptor agonist discovered and developed by Orion Corporation (Espoo, Finland). Its pharmacological characterization was first comprehensively detailed in peer-reviewed literature in 2022, culminating from extensive preclinical research initiated in the early 2010s [1] [7] [9]. The compound was strategically engineered to overcome limitations of existing α2-adrenoceptor agonists—notably, the poor oral bioavailability of dexmedetomidine, which restricted its clinical utility despite potent anxiolytic properties [1] [7]. Tasipimidine received European Union marketing authorization in 2021 for situational anxiety and fear in dogs, marking the first approved therapeutic indication for this novel molecule [1] [9]. The development program leveraged collaborative research with Bayer on receptor profiling, underscoring the translational focus on behavioral disorders [7] [9].
Table 1: Key Milestones in Tasipimidine Development
Year | Development Phase | Significant Achievement |
---|---|---|
2013 | Patent Filing | WO2013/150173 covering imidazoline derivatives including Tasipimidine |
2021 | Regulatory Approval | EU marketing authorization for canine anxiety (brand name Tessie®) |
2022 | Scientific Publication | Comprehensive pharmacological profile in European Journal of Pharmacology |
2023 | Clinical Expansion | Initiation of Phase IIa trial for human insomnia (CTIS2022-502483-21-00) |
Tasipimidine (IUPAC name: 2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole) is classified as an isochroman-substituted imidazoline derivative with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [2] [5]. Its core structure integrates a methoxy-substituted isochroman ring tethered to an imidazoline moiety, conferring optimal stereoelectronic properties for α2A-adrenoceptor binding [10]. This structural framework differentiates it from classical imidazoline agonists:
Tasipimidine’s isochroman ring enhances conformational rigidity, contributing to its 8.06 pKi binding affinity for human α2A-adrenoceptors—approximately 100-fold selective over α2B (pKi <6) and α2C subtypes (pKi <6) [1] [7]. Crystallographic studies have identified four polymorphic sulfate salt forms (Forms 1–4) and an amorphous sulfate, characterized by distinct X-ray powder diffraction (XRPD) peaks and thermal profiles [10]. Form 1 exhibits high crystallinity with characteristic 2θ peaks at 5.8°, 17.2°, and 26.0°, while the amorphous form lacks Bragg peaks, influencing dissolution kinetics [10].
Table 2: Structural and Solid-State Properties of Tasipimidine Sulfate Forms
Form | XRPD Characteristic Peaks (2θ) | Thermal Behavior (DSC) | Crystallinity |
---|---|---|---|
Form 1 | 5.8°, 17.2°, 26.0° | Endotherm at 256°C | High |
Form 2 | 4.7°, 14.6°, 18.7° | Endotherm at 242°C | Moderate |
Amorphous | None (halo pattern) | Glass transition at 72°C | None |
Tasipimidine’s therapeutic profile targets conditions mediated by sympathetic hyperactivity, leveraging its α2A-adrenoceptor agonism to modulate central nervous system pathways:
Canine Anxiety Disorders
The primary indication is situational anxiety in dogs, particularly noise phobia and separation anxiety. In a double-blind crossover study (n=12), tasipimidine (30 µg/kg orally) significantly reduced owner-departure-associated anxiety behaviors:
Human Insomnia
A Phase IIa randomized trial (N=3110012) is evaluating tasipimidine for insomnia disorder using polysomnography endpoints:
Emerging Applications
Table 3: Therapeutic Indications and Mechanisms
Indication | Biological Target | Observed Effects | Development Status |
---|---|---|---|
Canine separation anxiety | CNS α2A-adrenoceptors | ↓ Vocalization, ↓ destruction | Marketed (EU, 2021) |
Human insomnia | Thalamic α2A-adrenoceptors | ↓ WASO, ↓ LPS | Phase IIa (NCT2022-502483-21) |
Acute pain | Spinal α2A-adrenoceptors | ↑ Opioid sparing effect | Preclinical |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9